N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the ethylamino group: This step involves the alkylation of the pyrimidine ring with ethylamine, often using a suitable base such as sodium hydride.
Coupling with fluorobenzene: The fluorobenzene moiety is introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with a fluorobenzene derivative in the presence of a strong base.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Biological Studies: It is used in studies related to cell signaling, enzyme inhibition, and receptor binding, providing insights into various biological processes.
Chemical Research: The compound serves as a model system for studying reaction mechanisms, structure-activity relationships, and the development of new synthetic methodologies.
Industrial Applications: It is explored for its potential use in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug containing a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-3-FLUOROBENZENE-1-SULFONAMIDE is unique due to its specific combination of structural features, including the pyrimidine ring, fluorobenzene moiety, and sulfonamide group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H20FN5O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN5O2S/c1-3-21-18-11-13(2)22-19(24-18)23-15-7-9-16(10-8-15)25-28(26,27)17-6-4-5-14(20)12-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |
InChI Key |
GBKYCHUWJQCMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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